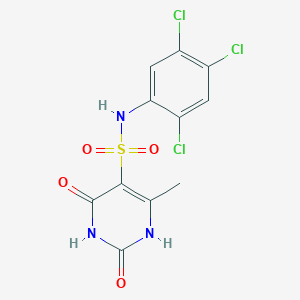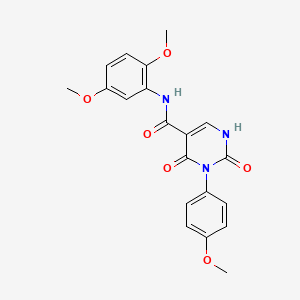![molecular formula C17H21NO3 B14977623 4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one](/img/structure/B14977623.png)
4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one is a complex organic compound with a unique structure that includes a chromenone core fused with a cycloheptane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one typically involves multiple steps. One common method includes the condensation of 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one with dimethylamine in the presence of formaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly phosphodiesterase II (PDE2), which plays a role in cellular signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one: A structurally similar compound with different functional groups.
4-Dimethylaminomethyl-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: Another related compound with variations in the ring structure.
Uniqueness
4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C17H21NO3/c1-18(2)10-14-15(19)9-8-12-11-6-4-3-5-7-13(11)17(20)21-16(12)14/h8-9,19H,3-7,10H2,1-2H3 |
Clé InChI |
IHXVIQPMKGRQAY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14977540.png)
![N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14977543.png)
![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14977544.png)

![5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14977556.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B14977558.png)
![1,9-dimethyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14977566.png)

![4-Chloro-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14977577.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B14977587.png)
![4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977589.png)
![N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14977602.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14977611.png)
![3-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14977616.png)
